MOCAc-PLGL(Dpa)AR
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Overview
Description
Preparation Methods
The synthesis of MOCAc-PLGL(Dpa)AR involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
MOCAc-PLGL(Dpa)AR primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases. The peptide bond between glycine and leucine residues is cleaved, resulting in the formation of smaller peptide fragments . Common reagents used in these reactions include buffer solutions with specific pH values and metal ions such as calcium and zinc, which are essential for the activity of matrix metalloproteinases . The major products formed from these reactions are the cleaved peptide fragments, which can be analyzed using fluorescence spectroscopy due to the fluorescent properties of the compound .
Scientific Research Applications
MOCAc-PLGL(Dpa)AR is extensively used in scientific research for studying the activity of matrix metalloproteinases, which play crucial roles in various biological processes, including tissue remodeling, inflammation, and cancer metastasis . In chemistry, it serves as a substrate for enzyme assays to measure the activity of matrix metalloproteinases . In biology and medicine, it is used to investigate the role of these enzymes in disease progression and to screen potential inhibitors for therapeutic purposes . Additionally, the compound is employed in industrial applications for the development of diagnostic assays and drug discovery .
Mechanism of Action
The mechanism of action of MOCAc-PLGL(Dpa)AR involves its cleavage by matrix metalloproteinases at the peptide bond between glycine and leucine residues . This cleavage results in the release of a fluorescent fragment, which can be detected and quantified using fluorescence spectroscopy . The molecular targets of this compound are matrix metalloproteinase-2 and matrix metalloproteinase-7, which are involved in the degradation of extracellular matrix components . The pathways involved include the activation of these enzymes and the subsequent cleavage of the substrate .
Comparison with Similar Compounds
MOCAc-PLGL(Dpa)AR is unique due to its specific cleavage site and fluorescent properties, making it a valuable tool for studying matrix metalloproteinase activity . Similar compounds include other fluorescent substrates for matrix metalloproteinases, such as (7-methoxycoumarin-4-yl)acetyl-L-Pro-L-Leu-Gly-L-Leu-[N3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl]-L-Ala-L-Arg-NH2 . These compounds share similar structures and functions but may differ in their specific cleavage sites and fluorescence characteristics .
Properties
Molecular Formula |
C49H68N14O15 |
---|---|
Molecular Weight |
1093.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H68N14O15/c1-25(2)17-34(59-48(72)37-10-8-16-61(37)41(65)19-28-20-42(66)78-39-22-30(77-6)12-13-31(28)39)45(69)55-24-40(64)57-35(18-26(3)4)46(70)60-36(23-54-32-14-11-29(62(73)74)21-38(32)63(75)76)47(71)56-27(5)44(68)58-33(43(50)67)9-7-15-53-49(51)52/h11-14,20-22,25-27,33-37,54H,7-10,15-19,23-24H2,1-6H3,(H2,50,67)(H,55,69)(H,56,71)(H,57,64)(H,58,68)(H,59,72)(H,60,70)(H4,51,52,53)/t27-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
RQASLOJQHHELIQ-QJSKOQLASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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